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Compound of Interest

Compound Name: G-5555

Cat. No.: B607583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of G-5555 (CAS: 1648863-90-4), a potent

and selective small molecule inhibitor of Group I p21-activated kinases (PAKs). This document

consolidates key data on its mechanism of action, biochemical and cellular activity,

pharmacokinetic properties, and its role in modulating critical signaling pathways implicated in

cancer.

Core Compound Information
Property Value Reference

CAS Number 1648863-90-4 [1][2]

Molecular Formula C25H25ClN6O3 [1]

Molecular Weight 492.96 g/mol [1]

Mechanism of Action

Selective inhibitor of Group I

p21-activated kinases (PAK1,

PAK2, PAK3)

[1][3]

Biochemical and Cellular Activity
G-5555 is a high-affinity inhibitor of Group I PAKs, demonstrating significant potency and

selectivity. Its inhibitory activity has been characterized in various biochemical and cellular
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assays.

Table 2.1: In Vitro Inhibitory Activity of G-5555
Target Assay Type Value Reference

PAK1 Ki 3.7 nM [1][4][5]

PAK2 Ki 11 nM [1][4][5]

PAK1 (pMEK) IC50 69 nM [2][6]

hERG Channel Inhibition at 10 µM <50% [2][7]

Table 2.2: Kinase Selectivity Profile of G-5555
G-5555 was tested against a panel of 235 kinases and demonstrated high selectivity for Group

I PAKs. Besides PAK1, PAK2, and PAK3, seven other kinases showed greater than 70%

inhibition.[2][4][5][6]

Kinase IC50 (nM) Reference

SIK2 9 [4]

KHS1 10 [4]

PAK2 11 [4]

MST4 20 [4]

YSK1 34 [4]

MST3 43 [4]

LCK 52 [4]

Pharmacokinetic Properties
Pharmacokinetic studies in animal models have demonstrated that G-5555 possesses

favorable properties for in vivo applications, including good oral bioavailability.
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Table 3.1: Pharmacokinetic Parameters of G-5555 in
Preclinical Models

Species Route Dose
Bioavail
ability
(F)

Clearan
ce (CL)

Half-life
(t1/2)

AUC
Referen
ce

Mouse

(CD-1)
IV 2 mg/kg -

24.2

mL/min/k

g (blood)

53 min - [7]

Mouse

(CD-1)
PO 25 mg/kg 80% - - 30 µM·h [4][5][7]

Cynomol

gus

Monkey

- - 72%

3.4

mL/min/k

g

(plasma)

- - [7]

Signaling Pathways and Mechanism of Action
G-5555 exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are

crucial downstream effectors of small GTPases like Rac1 and Cdc42 and play a significant role

in various cellular processes, including proliferation, survival, and migration.[3][7] One of the

key downstream targets of PAK1 is MEK1, which is involved in the MAPK/ERK signaling

cascade. G-5555 has been shown to inhibit the phosphorylation of MEK at serine 298.[2][3]

Receptor Tyrosine Kinases (RTKs)
G-Protein Coupled Receptors (GPCRs) Rac1 / Cdc42

PAK1 MEK1
 pS298

G-5555

ERK Cell Proliferation,
Survival, Migration
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G-5555 inhibits PAK1, preventing downstream phosphorylation of MEK1.
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Experimental Protocols and Methodologies
Detailed experimental protocols are often found in the supplementary materials of the cited

publications. Below is a generalized workflow for assessing the in vivo efficacy of G-5555 in a

xenograft model, based on the available literature.[2][5]

General In Vivo Efficacy Study Workflow
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Generalized workflow for a preclinical in vivo efficacy study of G-5555.
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Key Methodologies:

Biochemical Assays: Kinase inhibition is typically measured using enzymatic assays that

quantify the phosphorylation of a substrate peptide by the target kinase in the presence of

varying concentrations of the inhibitor.

Cellular Assays: The cellular potency of G-5555 is often determined by measuring the

inhibition of phosphorylation of a downstream target, such as MEK1 (S298), in cell lines like

EBC1.[2] This can be assessed using techniques like Western blotting or high-content

imaging. Cell proliferation and apoptosis assays are also employed to evaluate the

phenotypic effects of G-5555 on cancer cell lines, particularly those with PAK1 amplification.

[3]

In Vivo Xenograft Studies: Efficacy in animal models is commonly evaluated in xenograft

models where human tumor cells (e.g., H292 non-small cell lung cancer or PAK1-amplified

breast cancer cell lines) are implanted in immunocompromised mice.[2][3][5] Tumor growth

is monitored over time following oral administration of G-5555.

Pharmacokinetic Analysis: To determine pharmacokinetic parameters, G-5555 is

administered to animals (e.g., mice, monkeys) via intravenous and oral routes.[7] Blood

samples are collected at various time points, and the concentration of the compound is

measured using methods like LC-MS/MS.

hERG Liability Assessment: The potential for cardiac toxicity is assessed through patch-

clamp assays that measure the inhibition of the hERG potassium channel.[2][7]

Summary and Future Directions
G-5555 is a well-characterized, potent, and selective inhibitor of Group I PAKs with favorable

preclinical pharmacokinetic properties. Its ability to modulate the PAK signaling pathway makes

it a valuable tool for investigating the role of PAKs in cancer and other diseases. The

preferential sensitivity of PAK1-amplified breast cancer cell lines to G-5555 suggests a potential

therapeutic strategy for this patient population.[3] Further research may focus on elucidating

the full range of G-5555's effects on various tumor types, its potential in combination therapies,

and its progression toward clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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